molecular formula C8H10ClNO3S B13213295 (2-Chloro-6-methoxyphenyl)methanesulfonamide

(2-Chloro-6-methoxyphenyl)methanesulfonamide

Cat. No.: B13213295
M. Wt: 235.69 g/mol
InChI Key: WMIMSDQYKZOHFA-UHFFFAOYSA-N
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Description

(2-Chloro-6-methoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H10ClNO3S It is characterized by the presence of a chloro group, a methoxy group, and a methanesulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methoxyphenyl)methanesulfonamide typically involves the reaction of 2-chloro-6-methoxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methoxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

(2-Chloro-6-methoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-fluorophenyl)methanesulfonamide
  • (2-Chloro-6-methylphenyl)methanesulfonamide
  • (2-Chloro-6-ethoxyphenyl)methanesulfonamide

Uniqueness

(2-Chloro-6-methoxyphenyl)methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

(2-chloro-6-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H10ClNO3S/c1-13-8-4-2-3-7(9)6(8)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)

InChI Key

WMIMSDQYKZOHFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CS(=O)(=O)N

Origin of Product

United States

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